molecular formula C7H7N3O2 B13474017 methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate

methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B13474017
M. Wt: 165.15 g/mol
InChI Key: NIXDJBGCBGDPQA-UHFFFAOYSA-N
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Description

Methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate is a triazole derivative featuring a propargyl (prop-2-yn-1-yl) substituent at the N1 position and a methyl ester group at the C3 position of the triazole ring. The propargyl group confers unique reactivity due to the alkyne functionality, enabling applications in click chemistry or targeted drug design .

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

methyl 1-prop-2-ynyl-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C7H7N3O2/c1-3-4-10-5-8-6(9-10)7(11)12-2/h1,5H,4H2,2H3

InChI Key

NIXDJBGCBGDPQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=N1)CC#C

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 1,2,4-triazole-3-carboxylate Core

A robust and environmentally friendly method for synthesizing methyl 1,2,4-triazole-3-carboxylate, which serves as the precursor for further functionalization, involves a non-diazo approach starting from thiosemicarbazide and oxalic acid in aqueous medium. This method avoids hazardous diazotization steps and uses water as the solvent, enhancing safety and sustainability.

Stepwise procedure:

Step Reagents & Conditions Description Yield & Notes
1 Thiosemicarbazide + Oxalic acid in water, 50-80°C (preferably 60°C), 6 h Condensation to form intermediate Intermediate isolated as white solid after neutralization
2 Addition of sodium hydroxide (4 g, 100 mmol), 8 h reaction at 60°C Cyclization to form triazole ring intermediate No column chromatography needed, simplifies process
3 Treatment with nitric acid solution, heating to remove mercapto groups Conversion to desired triazole intermediate Clean reaction, avoids complex purification
4 Esterification with methanol under sulfuric acid catalysis Formation of methyl ester final product Overall yield >58%, suitable for scale-up

This three-step process yields methyl 1,2,4-triazole-3-carboxylate efficiently with minimal purification steps, making it industrially viable.

The introduction of the propargyl group at the N1 position typically involves nucleophilic substitution reactions using propargyl halides (e.g., propargyl bromide) under basic conditions.

Typical procedure:

  • Dissolve methyl 1,2,4-triazole-3-carboxylate in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Add a base such as potassium carbonate or sodium hydride to deprotonate the N1 nitrogen.
  • Slowly add propargyl bromide under stirring at low temperature (0-25°C).
  • Stir the reaction mixture for several hours to ensure complete substitution.
  • Quench the reaction, extract, and purify by recrystallization or chromatography.

This step selectively alkylates the N1 nitrogen, yielding methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate.

Alternative Synthetic Routes and Considerations

Other methods reported in literature for related triazole derivatives include:

  • Use of trimethylsilyl-protected intermediates to facilitate selective alkylation.
  • Metal-catalyzed coupling reactions for propargyl group introduction.
  • Direct cyclization of substituted hydrazides with propargyl-containing precursors.

However, the non-diazo aqueous synthesis of the triazole core followed by classical nucleophilic substitution for N1-propargylation remains the most practical and scalable method.

Stage Method Description Key Reagents Conditions Advantages Yield/Notes
1 Non-diazo synthesis of methyl 1,2,4-triazole-3-carboxylate Thiosemicarbazide, oxalic acid, nitric acid, methanol, sulfuric acid Aqueous medium, 50-80°C, acid/base catalysis Safe, green solvent, no chromatography, industrial scale >58% overall yield
2 N1-Propargylation via nucleophilic substitution Methyl 1,2,4-triazole-3-carboxylate, propargyl bromide, base (K2CO3 or NaH) Aprotic solvent, 0-25°C, several hours Selective N1 alkylation, straightforward High yield, requires purification
3 Alternative methods (metal catalysis, silyl protection) Various organometallic reagents Variable Specialized, less common Less scalable
  • The non-diazo synthesis route has been validated for scale-up due to its simplicity and environmental safety.
  • The esterification step under sulfuric acid catalysis proceeds with high selectivity and minimal side reactions.
  • N1-propargylation is typically confirmed by NMR spectroscopy, showing characteristic alkyne proton signals around 2.5 ppm and methyl ester signals near 3.7 ppm.
  • High-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm purity and molecular weight.

The preparation of this compound is efficiently achieved by first synthesizing methyl 1,2,4-triazole-3-carboxylate via a green, non-diazo aqueous method, followed by selective N1-propargylation through nucleophilic substitution. This approach offers advantages in safety, environmental impact, and scalability, supported by robust analytical validation. Alternative synthetic strategies exist but are less commonly applied due to complexity or lower practicality.

Chemical Reactions Analysis

Cycloaddition Reactions

The propargyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,4-disubstituted 1,2,3-triazoles. This reaction typically proceeds at room temperature in aqueous or alcoholic solvents with catalytic Cu(I) species (e.g., CuSO₄·5H₂O with sodium ascorbate) .

Example:
Reaction with benzyl azide yields a triazole-linked hybrid structure (Figure 1). Spectroscopic confirmation (¹H NMR, IR) shows:

  • Disappearance of the propargyl proton signal at δ 2.8–3.0 ppm.

  • New singlet for triazole protons at δ 7.8–8.2 ppm .

SubstrateConditionsProductYieldSource
Benzyl azideCuSO₄·5H₂O, Na ascorbate, H₂O/EtOHTriazole conjugate85–92%

Nucleophilic Substitution at the Propargyl Group

The propargyl moiety undergoes substitution with nucleophiles (e.g., amines, thiols) under basic conditions. For example:

  • Reaction with piperidine in DMF at 60°C replaces the propargyl group, forming 1-(piperidin-1-ylmethyl)-triazole derivatives .

  • Thiols (e.g., benzyl mercaptan) react via Michael addition, forming sulfide-linked products .

Mechanism: Base deprotonates the propargyl terminal hydrogen, enabling nucleophilic attack.

Ester Functionalization

The methyl ester undergoes hydrolysis or transesterification:

  • Hydrolysis: Treatment with aqueous NaOH (1M, reflux, 4h) yields 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylic acid .

  • Aminolysis: Reaction with hydrazine hydrate forms the corresponding carbohydrazide, a precursor for heterocyclic scaffolds (e.g., oxadiazoles) .

Reaction TypeReagentConditionsProductYieldSource
HydrolysisNaOH (1M)Reflux, 4hCarboxylic acid78%
AminolysisNH₂NH₂·H₂OEtOH, 80°C, 6h1-(Propargyl)-triazole-3-carbohydrazide90%

Alkylation/Arylation at the Triazole Ring

The N2 position of the triazole ring undergoes alkylation with alkyl halides or aryl boronic acids under palladium catalysis :

  • Reaction with iodomethane (K₂CO₃, DMF, 60°C) yields 1,4-dialkylated triazoles.

  • Suzuki coupling with phenylboronic acid forms biaryl derivatives.

Key Data:

  • ¹³C NMR confirms regioselectivity: N2-alkylation shifts the adjacent carbon signal to δ 145–150 ppm .

  • XRD analysis (monoclinic, P2₁/c) validates structural changes .

Complexation with Metal Ions

The triazole nitrogen atoms coordinate transition metals (e.g., Cu(II), Zn(II)) to form complexes. These are characterized by:

  • UV-Vis absorption bands at 250–300 nm (ligand-to-metal charge transfer).

  • ESI-MS peaks corresponding to [M + Cl]⁻ adducts .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, releasing CO₂ (from ester cleavage) and acetylene (from propargyl group).

Scientific Research Applications

Methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, triazole derivatives are known to inhibit enzymes involved in microbial growth, making them effective antimicrobial agents .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Applications :

  • Propargyl group : The alkyne moiety in the target compound may enhance reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a feature absent in methyl- or benzyl-substituted analogs .
  • Methyl group : Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate is widely used in nucleoside analog synthesis (e.g., ribavirin precursors) due to its stability and ease of functionalization .
  • Benzyl and herbicidal substituents : Bulkier groups like benzyl or dichlorophenyl enhance lipophilicity, making them suitable for agrochemical applications (e.g., fenchlorazole’s herbicidal activity) .

Physical Properties :

  • Melting points vary significantly with substitution. For example, the unsubstituted triazole derivative melts at 185–186°C , while the methyl-substituted analog reportedly melts at 196–199°C . Discrepancies may arise from purity or polymorphic forms.
  • The propargyl-substituted compound’s molecular weight (~165.15 g/mol) is intermediate between methyl and benzyl analogs, suggesting moderate solubility in polar solvents.

Synthetic Routes: Base triazole synthesis: Methyl 1H-1,2,4-triazole-3-carboxylate is prepared via acetylation of inosine or direct esterification of triazolecarboxylic acid . Alkylation for substitution: N1-substituted analogs (e.g., benzyl, propargyl) are synthesized by reacting the triazole with alkyl halides (e.g., chloromethyl derivatives) in polar aprotic solvents like DMF .

Biological Activity

Methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Basic Information

PropertyValue
Chemical FormulaC₅H₅N₃O₂
Molecular Weight113.11 g/mol
IUPAC NameThis compound
AppearanceOil
Storage TemperatureRoom Temperature

Structural Representation

The structural formula can be represented by the SMILES notation: COC(=O)c1nc[nH]n1, indicating the presence of a triazole ring and a carboxylate functional group .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 1,2,4-triazole derivatives. For instance, compounds related to this compound demonstrated significant antibacterial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.0156 μg/mL against Candida albicans, indicating potent antifungal activity .

Anticancer Activity

In vitro studies have shown that derivatives of triazole compounds exhibit cytostatic effects on leukemia cells. For example, certain synthesized derivatives demonstrated dose-dependent antiproliferative effects on acute lymphoblastic leukemia cell lines after 72 hours of exposure. The MTT assay results indicated cytotoxic effects for specific compounds, suggesting their potential as anticancer agents .

The biological activity of this compound and its derivatives can be attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many triazole compounds act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
  • Biofilm Disruption : Some derivatives have shown efficacy in inhibiting biofilm formation in bacteria such as Staphylococcus aureus, enhancing their antimicrobial effectiveness .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of several triazole derivatives against clinical isolates. The results indicated that certain derivatives had significant bactericidal activity with MIC values ranging from 0.22 to 0.25 μg/mL. The study concluded that these compounds could serve as potential therapeutic agents for treating infections caused by resistant strains .

Study 2: Anticancer Activity in Leukemia

Another investigation focused on the anticancer properties of triazole derivatives. Compounds were tested on different leukemia cell lines, revealing that specific derivatives exhibited strong cytotoxicity and induced apoptosis in cancer cells. This suggests a promising avenue for developing new cancer therapies based on triazole scaffolds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via [3+2] cycloaddition reactions or nucleophilic substitution. For example, triazole carboxylates are often prepared by hydroxymethylation of 1,2,4-triazole derivatives followed by oxidation and esterification (overall yield: ~32%) . Reaction optimization (e.g., catalyst choice, solvent, temperature) is critical.
  • Key Parameters :

MethodCatalyst/SolventYield (%)Reference
HydroxymethylationBa(OH)₂·8H₂O32
CycloadditionCu(I)/DMFNot reported

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare experimental 1H^1H/13C^{13}C-NMR shifts with computational models (e.g., DFT) to confirm substituent positions .
  • X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., C–N–C angles ~109.5° in triazole rings) to validate stereochemistry .
  • HPLC-MS : Use reverse-phase chromatography (C18 column) with ESI-MS to confirm molecular weight (C₇H₇N₃O₂; calc. 169.06 g/mol) .

Q. What safety precautions are recommended for handling this compound?

  • Protocols : Use PPE (nitrile gloves, safety goggles), work in a fume hood, and avoid inhalation. While toxicity data is limited for this specific compound, structurally similar triazoles may cause respiratory irritation .

Advanced Research Questions

Q. What strategies optimize regioselectivity during functionalization of the triazole ring?

  • Mechanistic Insights : Propargyl (prop-2-yn-1-yl) groups introduce steric and electronic effects. Computational modeling (e.g., DFT) predicts preferential substitution at the N1 position due to lower activation energy . Experimental validation via 1H^1H-NMR coupling constants (e.g., J = 2.1 Hz for propargyl protons) can confirm regiochemistry .

Q. How does the propargyl substituent influence biological activity compared to other alkyl/aryl analogs?

  • Structure-Activity Relationship (SAR) : Propargyl groups enhance metabolic stability and ligand-receptor binding in triazole-based inhibitors. For example, 1-phenyl-1H-1,2,3-triazole derivatives show antiviral activity, but propargyl variants may improve pharmacokinetics .
  • Assay Design : Test against enzyme targets (e.g., cytochrome P450) using fluorescence-based assays to quantify IC₅₀ values .

Q. What contradictory data exist regarding spectroscopic characterization of this compound?

  • Data Conflicts : Variations in melting points (mp) are reported for similar triazole esters (e.g., mp 196–199°C for methyl-1H-1,2,4-triazole-3-carboxylate vs. unlisted values for propargyl derivatives). Re-evaluate purity via DSC and elemental analysis to resolve discrepancies .

Q. Can this compound serve as a precursor for click chemistry applications?

  • Functionalization Potential : The propargyl group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, coupling with azido-modified biomolecules (e.g., peptides) generates triazole-linked conjugates for drug delivery studies .

Methodological Guidance

Q. How to troubleshoot low yields in propargyl-triazole synthesis?

  • Troubleshooting Steps :

Moisture Control : Use anhydrous solvents (e.g., DMF, THF) to prevent hydrolysis of intermediates .

Catalyst Screening : Test Cu(I), Ru(II), or Ir(I) catalysts to optimize cycloaddition efficiency .

Workup : Extract with ethyl acetate/water (3:1) to isolate polar byproducts.

Q. What computational tools predict the compound’s reactivity in nucleophilic environments?

  • Software Recommendations :

  • Gaussian 16 : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the triazole ring.
  • AutoDock Vina : Model binding interactions with biological targets using the propargyl group as a hydrophobic anchor .

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